(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine is an organic compound characterized by a piperazine ring substituted with a phenyl group and a trifluoromethyl group. Its molecular formula is and it has a molecular weight of approximately 230.23 g/mol. This compound is notable for its unique structural features that enhance its chemical stability and biological activity, primarily due to the presence of the trifluoromethyl group, which increases lipophilicity and alters interaction dynamics with biological targets .
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine belongs to the class of piperazine derivatives. Piperazines are cyclic organic compounds that contain two nitrogen atoms in a six-membered ring. The trifluoromethyl group attached to the piperazine structure significantly influences its chemical properties and biological interactions .
The synthesis of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can be achieved through several methods, with one common approach involving the reaction of piperazine with appropriate phenyl and trifluoromethyl substituents.
The molecular structure of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine features:
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine primarily involves its interaction with various neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances its ability to penetrate cell membranes and bind to target proteins.
Research indicates that this compound may modulate neurotransmitter systems such as serotonin and dopamine, potentially influencing mood and cognitive functions. Its lipophilic nature allows it to cross the blood-brain barrier effectively .
Relevant safety data indicates that this compound should be handled with care due to potential hazards associated with exposure .
(2S,3S)-2-Phenyl-3-(trifluoromethyl)piperazine has several potential applications:
The compound's enhanced metabolic stability and binding affinity make it particularly valuable in medicinal chemistry and drug development .
The stereoselective construction of the piperazine ring in (2S,3S)-2-phenyl-3-(trifluoromethyl)piperazine relies heavily on chiral induction during C-C bond formation. A pivotal method involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines bearing Ellman's chiral auxiliary. This reaction proceeds with high diastereoselectivity (>90% de) due to the steric bias imposed by the tert-butylsulfinyl group, which blocks one face of the imine electrophile. The resulting β-trifluoromethyl allylic amines undergo ring-closing reductive amination to form the piperazine core with defined cis-stereochemistry at the C2 and C3 positions. This methodology enables access to both cis- and trans-diastereomers by varying the configuration of the sulfinyl auxiliary, providing a versatile route to enantiopure piperazine scaffolds [1] [3].
Table 1: Diastereoselective Synthesis Using Ellman’s Auxiliary
Chiral Auxiliary | Reagent | Diastereoselectivity | Key Product |
---|---|---|---|
(R)-tert-Butanesulfinamide | TMSCF₃ | >90% de | cis-2-Phenyl-3-(trifluoromethyl)piperazine |
(S)-tert-Butanesulfinamide | TMSCF₃ | >85% de | trans-2-Phenyl-3-(trifluoromethyl)piperazine |
Catalytic asymmetric methods offer efficient alternatives to auxiliary-based approaches for synthesizing this compound. Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones using (S)-(CF₃)₃-t-BuPHOX ligand (L1) achieves high enantioselectivity (up to 96% ee) during the installation of the benzylic stereocenter. Subsequent hydrogenolysis and reductive amination introduce the trifluoromethyl-bearing carbon while retaining stereochemical integrity [4].
Simultaneously, organocatalytic α-chlorination of aldehydes with MacMillan’s third-generation catalyst (C1) generates chiral synthons for piperazine ring formation. For example, α-chloroheptanal (synthesized with 94% ee) undergoes Pinnick oxidation and bis-alkylation with 1,2-diaminoethane derivatives to yield enantioenriched 2-substituted piperazines. These methodologies underscore the role of asymmetric catalysis in bypassing traditional resolution steps [4].
Incorporating the trifluoromethyl group at C3 presents distinct challenges due to the steric and electronic properties of the CF₃ moiety. The Ruppert-Prakash reagent (TMSCF₃) serves as a robust source of nucleophilic CF₃⁻ equivalents. When reacted with N-tert-butanesulfinyl imines derived from phenylglycinal, it delivers β-trifluoromethyl amines with >90% de. The reaction proceeds under mild conditions (CuI catalysis or fluoride activation) and tolerates diverse functional groups [1] [3].
Electrophilic trifluoromethylation, though less explored for this substrate, can be achieved using Umemoto’s reagent (T⁺CF₃X⁻) or Togni’s hypervalent iodine reagents. However, these methods often require stringent anhydrous conditions and exhibit lower stereocontrol compared to the nucleophilic approach. The choice of fluorination reagent critically impacts both yield and stereoselectivity, with TMSCF₃ remaining optimal for diastereoselective CF₃ incorporation [6].
Table 2: Fluorination Methods for CF₃ Introduction
Method | Reagent | Conditions | Stereoselectivity | Yield Range |
---|---|---|---|---|
Nucleophilic | TMSCF₃ | CuI, DMF, 0°C | >90% de | 70–85% |
Electrophilic | Togni’s Reagent | CH₂Cl₂, RT | <50% de | 40–60% |
Solid-phase peptide synthesis (SPPS) offers advantages for synthesizing piperazine-containing peptides via immobilized intermediates. Chlorotrityl resin anchors the C-terminal amino acid, enabling iterative coupling of Fmoc-protected precursors. The trifluoromethylphenyl group can be introduced using Fmoc-(2S,3S)-2-phenyl-3-(trifluoromethyl)piperazine-1-carboxylic acid building blocks. SPPS facilitates automated synthesis and simplifies purification via resin washing, though aggregation of hydrophobic sequences (e.g., those containing CF₃ and phenyl groups) remains problematic. Incorporating solubilizing tags like octyl glucoside or arginine-rich sequences mitigates this issue [2] [8] [9].
In contrast, solution-phase synthesis allows precise reaction monitoring and mechanistic studies but suffers from cumbersome intermediate isolations. For example, cyclization of linear precursors containing the 2-phenyl-3-(trifluoromethyl)piperazine motif often requires high-dilution conditions to suppress oligomerization. Purification of enantiopure intermediates typically involves chiral stationary phase chromatography or diastereomeric salt crystallization, reducing overall efficiency [5] [9].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Purification | Resin washing | Column chromatography/crystallization |
Automation | High | Low |
Scale-Up Potential | Moderate (mg-g) | High (g-kg) |
Handling of Hydrophobic Intermediates | Requires solubilizing tags | Challenging precipitation issues |
Cyclization Efficiency | Moderate (30–50%) | Low (<20% without optimization) |
Scalable production of enantiopure (2S,3S)-2-phenyl-3-(trifluoromethyl)piperazine confronts two major bottlenecks: racemization during chiral resolution and purification of highly lipophilic derivatives. Traditional resolution using diastereomeric salt formation (e.g., with (S)-mandelic acid) often yields <50% of the desired enantiomer, necessitating resource-intensive racemization and recycling of the undesired isomer. Catalytic asymmetric routes bypass this but require expensive ligands and stringent catalyst optimization [4] [7].
Purification complexities arise from the compound’s low solubility in aqueous and organic solvents, attributed to the hydrophobic phenyl and CF₃ groups. Standard silica gel chromatography results in broad elution bands and low recovery. Alternative techniques include:
These challenges underscore the need for integrated approaches combining catalytic stereocontrol with innovative purification technologies to enable kilogram-scale production.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: